molecular formula C7H4F3N3O B1374097 5-(2,2,2-Trifluoroethoxy)pyrazine-2-carbonitrile CAS No. 1339317-81-5

5-(2,2,2-Trifluoroethoxy)pyrazine-2-carbonitrile

Cat. No. B1374097
M. Wt: 203.12 g/mol
InChI Key: FNZOJVMRDCHPQZ-UHFFFAOYSA-N
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Description

5-(2,2,2-Trifluoroethoxy)pyrazine-2-carbonitrile is a chemical compound with the molecular formula C7H4F3N3O and a molecular weight of 203.12 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for 5-(2,2,2-Trifluoroethoxy)pyrazine-2-carbonitrile is 1S/C7H4F3N3O/c8-7(9,10)4-14-6-3-12-5(1-11)2-13-6/h2-3H,4H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

5-(2,2,2-Trifluoroethoxy)pyrazine-2-carbonitrile is a liquid at room temperature . More detailed physical and chemical properties such as boiling point, density, and solubility were not available in the sources I found.

Scientific Research Applications

Synthesis and Chemical Reactions

5-(2,2,2-Trifluoroethoxy)pyrazine-2-carbonitrile and its derivatives have been extensively studied in the field of synthetic chemistry. For instance, pyrazine derivatives are known for a wide range of biological activities. They have been used as intermediates in the synthesis of various heterocyclic compounds. In a study by Kučerová-Chlupáčová et al. (2008), pyrazine-2-carbonitriles were used as intermediates for the preparation of potential antifungal and antimycobacterial drugs.

Application in Material Sciences

The structural properties of pyrazine-2-carbonitrile derivatives make them suitable for applications in material sciences. In a study by Zhang and Yang (2011), a mononuclear complex using 5-(pyridin-2-yl)pyrazine-2-carbonitrile was synthesized, demonstrating the potential of these compounds in forming complex molecular structures.

Antimicrobial and Antifungal Applications

Some derivatives of pyrazine-2-carbonitrile have been evaluated for their antimicrobial and antifungal properties. A study by Al‐Azmi and Mahmoud (2020) synthesized novel derivatives that were tested as antimicrobial agents.

Catalysis and Green Chemistry

Pyrazine-2-carbonitrile derivatives have been used in the field of catalysis and green chemistry. For instance, Poonam and Singh (2019) developed a novel protocol for synthesizing pyrazole-4-carbonitrile derivatives using a recyclable catalyst, demonstrating the potential of these compounds in sustainable chemical processes.

Potential in Cancer Research

There is ongoing research into the potential application of pyrazine derivatives in cancer research. For example, Nimbalkar et al. (2017) synthesized pyrazole-5-carbonitriles that showed promising anticancer activity against multiple human cancer cell lines.

Safety And Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) of the compound . Unfortunately, the specific MSDS for 5-(2,2,2-Trifluoroethoxy)pyrazine-2-carbonitrile was not available in the sources I found.

properties

IUPAC Name

5-(2,2,2-trifluoroethoxy)pyrazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3N3O/c8-7(9,10)4-14-6-3-12-5(1-11)2-13-6/h2-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNZOJVMRDCHPQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=N1)OCC(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,2,2-Trifluoroethoxy)pyrazine-2-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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